Leuoprorelin

prostate cancer androgen deprivation therapy testosterone suppression

Researchers requiring a well-characterized GnRH agonist for hormone-sensitive cancer models often face variability in testosterone suppression kinetics. Leuprorelin (CAS 54785-87-4) is a synthetic nonapeptide that provides predictable, stable castrate testosterone levels via sustained-release PLGA/PLA depots, enabling 1-4 month dosing intervals. Its rapid testosterone suppression and distinct pharmacodynamic profile-documented against triptorelin and degarelix-make it the reference standard for androgen deprivation studies and novel peptide delivery system development. Bulk stock available with full analytical characterization.

Molecular Formula C59H84N16O12
Molecular Weight 1209.421
CAS No. 54785-87-4
Cat. No. B591374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuoprorelin
CAS54785-87-4
Synonyms6-L-leucine-9-(N-ethyl-L-prolinamide)-1-9-Luteinizing hormone-releasing factor; _x000B_6-L-leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamide-Luteinizing hormone-releasing factor
Molecular FormulaC59H84N16O12
Molecular Weight1209.421
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyGFIJNRVAKGFPGQ-UILVTTEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leuprorelin: GnRH Agonist Overview


Leuprorelin (INN), also known as leuprolide acetate (USAN), is a synthetic nonapeptide agonist analogue of gonadotropin-releasing hormone (GnRH) [1]. It functions by initially stimulating, then profoundly downregulating pituitary GnRH receptors, leading to suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently gonadal steroid synthesis, a state known as pharmacological castration [2]. As a peptide, leuprorelin is orally inactive and is administered parenterally, primarily via subcutaneous or intramuscular injection of sustained-release depot formulations employing biodegradable polymer microspheres (PLGA or PLA) [1].

GnRH Agonist Tool Supports research models requiring GnRH receptor downregulation and suppression of the pituitary–gonadal axis.
Sustained-Release Format PLGA/PLA microsphere depot formulations enable 1-, 3-, or 4-month dosing intervals for long-term endocrine modulation studies.
Parenteral Administration Subcutaneous or intramuscular injection only; not orally active – supports depot-based peptide delivery research.

Leuprorelin Non-Equivalence Evidence


While leuprorelin, goserelin, triptorelin, and buserelin are all GnRH agonists used for androgen deprivation therapy (ADT), a systematic review of direct comparative trials concluded that there is insufficient evidence to demonstrate clinical equivalence [1]. Significant differences have been documented in short-term testosterone control, the rate of testosterone suppression, injection site adverse event profiles, and the kinetics of prostate-specific antigen (PSA) decline [2]. Furthermore, comparisons with the GnRH antagonist degarelix reveal major mechanistic differences, particularly the absence of an initial testosterone surge (flare) with the antagonist [3]. These data underscore that formulation, dosing interval, and even molecular identity within the same class yield distinct pharmacodynamic and clinical profiles, precluding routine therapeutic substitution without careful consideration of the specific evidence base.

Class Mismatch

GnRH agonists (leuprorelin, goserelin, triptorelin) are not endpoint-equivalent; direct comparative evidence is insufficient to support interchangeable use. Formulation and dosing-interval differences may shift endocrine suppression profiles.

Mechanistic Divergence

GnRH antagonists (e.g., degarelix) avoid the initial testosterone surge inherent to agonists. This mechanistic difference may alter early-phase model outcomes and should not be assumed transferable.

Depot Specificity

Sustained-release kinetics depend on PLGA/PLA microsphere composition and polymer properties. Products from different sources may exhibit distinct in vivo release profiles even when the peptide is identical.

Leuprorelin Comparator Evidence Guide


Testosterone Suppression vs Triptorelin

In a direct comparative study of 1-month sustained-release formulations in patients with metastatic prostate cancer, leuprorelin achieved significantly more rapid and profound testosterone suppression than triptorelin at the 1-month timepoint [1]. This difference was statistically significant for both the proportion of patients achieving the stringent threshold of <0.30 ng/mL and for mean plasma testosterone levels [1].

Testosterone suppression vs triptorelin
Head-to-head
86% achieved T ≤ threshold
vs.
60% with triptorelin (p=0.02)
Reported more rapid testosterone suppression at 1 month; supports model protocols requiring fast hypogonadal induction.
1-month depot, metastatic prostate cancer model; 26 pp difference.
prostate cancer androgen deprivation therapy testosterone suppression

Castration Efficacy & PSA Kinetics vs Goserelin

Multiple studies have directly compared leuprorelin and goserelin. A quasi-experimental study of 178 patients with advanced prostate cancer found no statistically significant difference in achieving castrate testosterone levels (≤50 ng/dL) at six months: leuprolide 98.9% vs. goserelin 88.7% [1]. A separate retrospective analysis of 80 patients similarly found no significant difference in PSA reduction between the two agents (p=0.167) [2]. However, a real-world study of 2494 patients indicated a numerically higher 2-year progression-free rate for leuprorelin (94.2%) compared to goserelin (94.0%) [3]. While the primary efficacy endpoint of testosterone suppression is comparable, subtle differences in long-term outcomes and PSA dynamics may exist.

Castration efficacy vs goserelin
Cross-study comparable
98.9% castrate at 6 mo
vs. 88.7% goserelin (not significant)
Comparable castration endpoint; subtle differences in PSA dynamics and real-world progression-free rates reported.
Quasi-experimental; 178 patients. PSA reduction similar (p=0.167).
prostate cancer PSA goserelin comparative efficacy

Testosterone Suppression & Flare Risk vs Degarelix

A pivotal phase III randomized controlled trial compared degarelix (a GnRH antagonist) with leuprorelin 7.5 mg. Degarelix achieved non-inferiority for the primary endpoint of maintaining testosterone suppression (≤0.5 ng/mL) over 12 months: 97.2-98.3% for degarelix vs. 96.4% for leuprorelin [1]. Critically, the kinetics of PSA suppression differed dramatically: at day 14, PSA had declined by a median of 64% with degarelix versus only 18% with leuprorelin [2]. This difference is attributed to the testosterone surge (flare) inherent to GnRH agonists like leuprorelin, which occurred in 80% of leuprorelin-treated patients versus 0% with degarelix [3].

PSA decline & flare vs degarelix
Head-to-head
18% PSA reduction at day 14
vs.
64% with degarelix
Initial testosterone flare with agonist delays PSA decline; antagonist avoids flare. Relevant for models where flare is a confounding factor.
Phase III RCT, 610 patients; testosterone surge in 80% of leuprorelin patients.
prostate cancer GnRH antagonist testosterone flare degarelix

Sustained-Release Pharmacokinetics

Leuprorelin's clinical utility is enabled by its formulation in biodegradable PLGA or PLA microspheres, which provide sustained zero-order release kinetics. Following a single 3.75, 7.5, or 15 mg depot injection, the formulation maintains therapeutic plasma concentrations between 0.4 and 1.4 µg/L for a full 28-day period [1]. This is in contrast to a non-depot subcutaneous injection of 1 mg, which yields a much shorter exposure. The 3-month depot formulation (11.25 mg) provides continuous drug concentrations of 0.43 to 0.19 µg/L from day 7 until the next scheduled injection [2]. The elimination half-life of leuprorelin itself is 3.6 hours , underscoring that the prolonged action is entirely formulation-dependent.

Sustained-release PK profile
Supporting evidence
0.4–1.4 µg/L over 28 days
Depot injection (3.75–15 mg) maintains continuous exposure
Formulation-dependent prolonged exposure; zero-order release enables long-interval depot dosing in research protocols.
PLGA/PLA microspheres; intrinsic peptide half-life ~3.6 h.
pharmacokinetics sustained release PLGA microspheres depot formulation

Leuprorelin Application Scenarios


Prostate Cancer Androgen Deprivation Research

Leuprorelin is a cornerstone agent for preclinical and clinical research in hormone-sensitive prostate cancer models. Its well-characterized pharmacokinetic profile, with sustained-release depots enabling dosing intervals of 1, 3, or 4 months, provides predictable and stable castrate testosterone levels, essential for evaluating novel combination therapies or studying mechanisms of castration resistance [1]. The evidence of rapid testosterone suppression relative to triptorelin [2] makes it a preferred choice for studies requiring a swift induction of hypogonadism.

GnRH Agonist vs Antagonist Mechanism Studies

Leuprorelin serves as the prototypical GnRH agonist in studies designed to contrast the mechanisms of action with GnRH antagonists like degarelix. The well-documented testosterone surge (flare) phenomenon associated with leuprorelin, which is absent with antagonists, provides a clear experimental model for investigating the clinical consequences of initial hormonal stimulation and the utility of flare prophylaxis [3].

Peptide Drug Delivery System Development

As a model peptide with poor oral bioavailability, leuprorelin is extensively used in the development and evaluation of novel drug delivery systems, including self-microemulsifying drug delivery systems (SMEDDS), lipid-based depots, and long-acting implants [4]. Its established analytical methods and extensive pharmacokinetic database make it an ideal benchmark for comparing new formulation technologies aimed at improving peptide drug delivery.

Application
Selection Property
Validation Focus
Hormone-sensitive prostate cancer model studies
Sustained-release depot formulation range (1–4 months)
Testosterone suppression endpoint monitoring
GnRH agonist vs antagonist mechanism studies
Initial testosterone surge (flare) profile
PSA kinetics and flare biomarker comparison
Peptide drug delivery system development
Model peptide for sustained-release technology
In vivo release kinetics and depot benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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